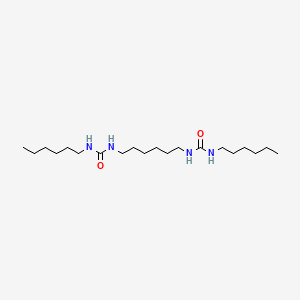

N,N''-Hexane-1,6-diylbis(N'-hexylurea)

Description

Properties

CAS No. |

89307-23-3 |

|---|---|

Molecular Formula |

C20H42N4O2 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

1-hexyl-3-[6-(hexylcarbamoylamino)hexyl]urea |

InChI |

InChI=1S/C20H42N4O2/c1-3-5-7-11-15-21-19(25)23-17-13-9-10-14-18-24-20(26)22-16-12-8-6-4-2/h3-18H2,1-2H3,(H2,21,23,25)(H2,22,24,26) |

InChI Key |

RIQWMBYGUHQQOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)NCCCCCCNC(=O)NCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for N,n Hexane 1,6 Diylbis N Hexylurea and Analogues

Precursor Synthesis and Derivatization Approaches

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors: 1,6-hexanediamine (B7767898) and N-hexyl isocyanate.

Synthesis of 1,6-Hexanediamine and its Functionalized Derivatives

1,6-Hexanediamine is a crucial building block, and its synthesis and derivatization are well-established. Industrially, it is primarily produced via the hydrogenation of adiponitrile. acs.org However, there is a growing interest in developing more sustainable, bio-based routes. One such innovative approach involves the biocatalytic conversion of adipic acid to 1,6-hexanediamine using carboxylic acid reductases (CARs) and transaminases (TAs). acs.orgchemicalbook.comacs.org This enzymatic cascade facilitates a two-step reduction and amination process, offering a greener alternative to traditional chemical methods. chemicalbook.com

Furthermore, 1,6-hexanediamine can be functionalized to introduce other chemical moieties. For instance, it can be reacted with maleic anhydride (B1165640) to form N,N'-disuccinic acid derivatives. google.com Another example involves the N-alkylation of N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) with allyl bromide, demonstrating the versatility of the diamine in creating more complex structures. nih.gov The reaction of 1,6-hexanediamine with sebacoyl chloride is a classic demonstration of nylon synthesis, highlighting its role in polymer chemistry. azom.com

Synthetic Routes for N-Hexyl Isocyanate and Related Reagents

N-Hexyl isocyanate is the other essential precursor for the synthesis of the target urea (B33335). The most common laboratory and industrial method for producing isocyanates involves the phosgenation of the corresponding primary amine, in this case, hexylamine (B90201). wikipedia.org This reaction utilizes phosgene (B1210022) or a phosgene substitute like triphosgene (B27547) to convert the amine into the highly reactive isocyanate functional group. wikipedia.orgchemicalbook.com

Alternative, safer routes for isocyanate synthesis that avoid the use of highly toxic phosgene have also been developed. These include rearrangement reactions such as the Curtius, Schmidt, and Lossen rearrangements, which proceed through a nitrene intermediate. wikipedia.org For example, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, which can be generated from a carboxylic acid. wikipedia.org

Urea Bond Formation Strategies

The formation of the urea linkage is the central step in the synthesis of N,N''-hexane-1,6-diylbis(N'-hexylurea). This is typically achieved through the reaction of the diamine with the isocyanate.

Mechanistic Studies of Di- and Polyurea Formation

The reaction between an isocyanate and a primary amine to form a urea is generally a rapid and exothermic process that does not require a catalyst. mdpi.comwikipedia.org The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. This leads to the formation of a urea linkage. wikipedia.org In the synthesis of polyureas, this reaction occurs between a diisocyanate and a diamine, resulting in the formation of a polymer chain. mdpi.comwikipedia.org

A key consideration in polyurea synthesis is the potential for side reactions. One significant side reaction is the formation of biuret (B89757) structures, which occurs when an isocyanate group reacts with a secondary amine of an already formed urea linkage. mdpi.com This can lead to cross-linking and the formation of more complex, branched structures. mdpi.com Another pathway for urea formation involves the reaction of an isocyanate with water, which initially forms an unstable carbamic acid intermediate. This intermediate then decomposes to an amine and carbon dioxide, with the newly formed amine subsequently reacting with another isocyanate to form a urea. mdpi.comwikipedia.org

Recent research has also explored the concept of dynamic urea bonds. By introducing bulky substituents on the nitrogen atoms of the urea bond, so-called "hindered urea bonds" (HUBs) can be created. nih.govnih.govacs.org These HUBs can reversibly dissociate into their constituent isocyanate and amine, enabling the design of self-healing and reversible polymers. nih.govnih.govacs.org

Exploration of Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

While the reaction between primary amines and isocyanates is typically fast, catalysts can be employed to enhance reaction rates and selectivity, particularly in industrial processes or when less reactive components are used. numberanalytics.comacs.org Catalysts can lower the activation energy of the reaction, leading to improved efficiency. numberanalytics.com Various materials, including metal oxides and zeolites, have been investigated as catalysts for urea synthesis. numberanalytics.com

In the context of urea synthesis from different starting materials, such as from carbon dioxide and ammonia, catalysts play a crucial role. acs.org For instance, copper(II) complexes have been shown to catalyze the formation of urea from ammonium (B1175870) carbamate. acs.org More advanced catalytic systems, such as heterostructured Cu-Bi bimetallic catalysts, are being developed for the electrosynthesis of urea from CO2 and nitrate. acs.org Theoretical studies and computational screening are also being used to design novel and efficient catalysts, such as single-atom catalysts like Ni-N3B, for urea synthesis. nih.gov

Green Chemistry Principles in Urea Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of ureas to develop more sustainable and environmentally friendly processes. unibo.it This includes the use of safer reagents and solvents, as well as the development of catalytic systems that operate under milder conditions.

A notable green approach involves the use of cyclodextrins as supramolecular catalysts. researchgate.netnih.gov Cyclodextrins can encapsulate hydrophobic molecules in their cavity, enabling reactions to be carried out in aqueous media. researchgate.netnih.gov This has been demonstrated in various organic reactions, including those that could be adapted for urea synthesis. For example, β-cyclodextrin has been used to promote the aza-Michael addition of amines to unsaturated compounds in water. researchgate.net The use of cyclodextrins can facilitate reactions under mild, neutral, and aqueous conditions, and the cyclodextrin (B1172386) can often be recovered and reused. researchgate.net While direct cyclodextrin-mediated synthesis of N,N''-hexane-1,6-diylbis(N'-hexylurea) is not explicitly detailed in the provided search results, the principles of using cyclodextrins to facilitate reactions in water with hydrophobic reactants are highly relevant. nih.govresearchgate.net

Advanced Purification and Isolation Techniques for Synthetic Products

Following the synthesis of N,N''-Hexane-1,6-diylbis(N'-hexylurea) and its analogues, the crude product often contains unreacted starting materials, by-products, and other impurities. Therefore, robust purification and isolation techniques are essential to obtain the compound in high purity. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the product.

Chromatographic Separation Methods (e.g., preparative HPLC, flash chromatography)

Chromatographic techniques are powerful tools for the purification of bis-urea compounds due to their ability to separate components of a mixture based on differential partitioning between a stationary phase and a mobile phase. bioanalysis-zone.com

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure samples of N,N''-Hexane-1,6-diylbis(N'-hexylurea), although it is often used for smaller scale purifications. youtube.com A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis and purification of N,N''-Hexane-1,6-diylbis(N'-hexylurea). sielc.com This method can be scaled up for preparative separation to isolate the target compound from its impurities. sielc.com

The key parameters for the HPLC separation of N,N''-Hexane-1,6-diylbis(N'-hexylurea) are detailed in the table below. sielc.com The use of a reverse-phase column indicates that the separation is based on the hydrophobicity of the compound. For mass spectrometry (MS) compatible applications, formic acid is substituted for phosphoric acid in the mobile phase. sielc.com

Table 1: HPLC Parameters for the Purification of N,N''-Hexane-1,6-diylbis(N'-hexylurea)

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| Detection | UV (wavelength not specified) |

Flash Chromatography

Flash chromatography is a rapid and efficient method for the purification of multi-gram quantities of organic compounds, making it a common choice in synthetic chemistry. phenomenex.comwfu.edu This technique utilizes moderate pressure to force the solvent through the stationary phase, typically silica (B1680970) gel, leading to faster separation times compared to traditional gravity column chromatography. phenomenex.com For the purification of bis-urea compounds like N,N''-Hexane-1,6-diylbis(N'-hexylurea), which possess polar urea functionalities and nonpolar alkyl chains, careful selection of the stationary and mobile phases is crucial.

In a typical flash chromatography setup for a bis-urea compound, a silica gel stationary phase is used. mdpi.com The mobile phase often consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). mdpi.comrochester.edu A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for challenging separations. rochester.edu For compounds that may be sensitive to the acidic nature of silica gel, the silica can be deactivated by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine. rochester.edu

Table 2: General Parameters for Flash Chromatography Purification of Bis-Urea Compounds

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase (Non-polar) | Hexanes, Dichloromethane |

| Mobile Phase (Polar) | Ethyl Acetate, Acetone, Methanol |

| Elution Mode | Isocratic or Gradient |

Crystallization and Recrystallization Protocols

Crystallization is a widely used and cost-effective technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system. youtube.com For a successful recrystallization, a solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. youtube.com

The general protocol for the recrystallization of N,N''-Hexane-1,6-diylbis(N'-hexylurea) would involve the following steps:

Solvent Selection: A systematic screening of various solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof) would be performed to identify a suitable recrystallization solvent.

Dissolution: The crude solid is dissolved in the minimum amount of the chosen hot solvent to form a saturated solution. youtube.com

Filtration (optional): If insoluble impurities are present, a hot filtration step is performed to remove them.

Crystallization: The hot solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. youtube.com Cooling in an ice bath can maximize the yield. youtube.com

Isolation and Washing: The crystals are collected by filtration, typically using a Buchner funnel. The collected crystals are then washed with a small amount of the cold recrystallization solvent to remove any adhering impurities. youtube.com

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

The success of recrystallization is dependent on the impurity profile of the crude product. If the impurities have similar solubility characteristics to the desired compound, multiple recrystallizations may be necessary, or an alternative purification method like chromatography might be more effective.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N,N''-Hexane-1,6-diylbis(N'-hexylurea) |

| N,N''-Hexane-1,6-diylbis(N'-benzylurea) |

| N,N''-hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] |

| N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) |

| N-bromosuccinimide |

| Ethyl acetate |

| Methanol |

| Dichloromethane |

| Hexane |

| Triethylamine |

| Phosphoric acid |

| Formic acid |

| Acetonitrile |

| Water |

| Acetone |

Comprehensive Spectroscopic and Analytical Characterization of N,n Hexane 1,6 Diylbis N Hexylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For a symmetrical molecule like N,N''-Hexane-1,6-diylbis(N'-hexylurea), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra offer fundamental information regarding the types and numbers of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. Due to the molecule's symmetry, the number of signals is half of what would be expected for an unsymmetrical analogue. The protons of the two N-hexyl groups are chemically equivalent, as are the two halves of the central hexane-1,6-diyl linker. Key expected resonances include the urea (B33335) N-H protons, the α-methylene (CH₂) groups adjacent to the nitrogen atoms, the internal methylene (B1212753) groups of the alkyl chains, and the terminal methyl (CH₃) groups.

Expected ¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (hexyl) | ~0.9 | Triplet (t) | 6H |

| (CH₂)₄ (hexyl) | ~1.3 | Multiplet (m) | 16H |

| (CH₂)₂ (hexane) | ~1.5 | Multiplet (m) | 8H |

| N-CH₂ (hexyl & hexane) | ~3.1 | Multiplet (m) | 8H |

Note: Predicted values are based on standard chemical shift ranges for alkyl ureas. Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Given the symmetry, only 10 distinct carbon signals are expected. The most downfield signal would be the carbonyl carbon of the urea group, followed by the carbons directly attached to the nitrogen atoms, and finally the aliphatic carbons of the hexyl and hexane (B92381) chains.

Expected ¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Urea) | ~158-160 |

| N-C H₂ (hexyl & hexane) | ~40-42 |

| Chain Carbons (C2-C5 hexyl, C2-C3 hexane) | ~22-32 |

| C H₃ (hexyl) | ~14 |

Note: Predicted values are based on standard chemical shift ranges. The exact number of signals in the 22-32 ppm range depends on the resolution and the specific chemical environment of each methylene group.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, ROESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons within the alkyl chains. Strong cross-peaks are expected between adjacent methylene groups (e.g., N-CH₂-CH₂ and N-CH₂ -CH₂) and between the terminal methyl group and its adjacent methylene group in the hexyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal around 3.1 ppm would show a correlation to the carbon signal around 40-42 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations, which helps to piece together the different fragments of the molecule. Key expected correlations would include:

From the N-H protons to the urea carbonyl carbon (C=O).

From the N-CH₂ protons to the urea carbonyl carbon (C=O).

From the N-CH₂ protons of the hexyl group to the C2 carbon of the same chain.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY can provide insights into the through-space proximity of protons, which is useful for determining the molecule's preferred conformation in solution. For instance, correlations might be observed between protons of the hexyl chain and protons of the central hexane linker, indicating folding of the molecule. The use of ROESY has been demonstrated in the conformational analysis of other complex hexane-diyl-linked molecules. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.

Soft Ionization Mass Spectrometry (e.g., ESI-MS)

For a polar molecule like N,N''-Hexane-1,6-diylbis(N'-hexylurea), soft ionization techniques such as Electrospray Ionization (ESI) are ideal. miamioh.edu ESI typically imparts minimal energy to the molecule, allowing for the observation of the intact molecular ion with little to no fragmentation in the initial scan. Given the presence of basic nitrogen atoms in the urea moieties, the compound is expected to readily form protonated molecules in the positive ion mode. Analysis of related compounds often involves ESI-MS for molecular weight confirmation. sielc.com

Analysis of Molecular Ion Peaks and Characteristic Fragmentation Pathways

The ESI-MS spectrum is expected to show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 371.3. Other common adducts, such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, may also be observed. uni.lu

Predicted Molecular Ion Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 371.338 |

| [M+Na]⁺ | 393.320 |

Data based on predicted values for C₂₀H₄₂N₄O₂. uni.lu

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Characteristic fragmentation pathways for bis-urea compounds typically involve cleavages at the urea linkages and within the aliphatic chains.

Expected Fragmentation Pathways:

Cleavage of the Urea C-N bond: This is a common fragmentation pathway for ureas, leading to the formation of isocyanate-type fragments or amine fragments.

Alpha-Cleavage: Fragmentation at the carbon-carbon bond alpha to a nitrogen atom.

Cleavage of the Central Linker: Scission of the hexane-1,6-diyl chain could occur, potentially leading to symmetrical or asymmetrical fragmentation products.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bruker.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. wiley.com

The IR spectrum of N,N''-Hexane-1,6-diylbis(N'-hexylurea) is expected to be dominated by absorptions from the urea and alkane moieties.

N-H Vibrations: A prominent absorption band is expected in the region of 3300-3400 cm⁻¹ due to the N-H stretching vibrations of the secondary amine groups in the urea linkage.

C-H Vibrations: Strong, sharp bands between 2850 and 3000 cm⁻¹ will be present, corresponding to the symmetric and asymmetric C-H stretching of the numerous CH₂ and CH₃ groups in the alkyl chains. nist.gov

C=O Vibration (Amide I Band): A very strong and sharp absorption peak is anticipated around 1620-1650 cm⁻¹. This band, often called the Amide I band in urea compounds, is primarily due to the C=O stretching vibration and is highly characteristic.

N-H Bending (Amide II Band): A strong band between 1550 and 1580 cm⁻¹ is expected, arising from a combination of N-H in-plane bending and C-N stretching vibrations.

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals from various C-H bending, C-C stretching, and C-N stretching vibrations, which constitute a unique fingerprint for the molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3350 | N-H | Stretching |

| 2850-2960 | C-H (alkyl) | Stretching |

| ~1630 | C=O (urea) | Stretching (Amide I) |

| ~1560 | N-H / C-N | Bending / Stretching (Amide II) |

Fourier-Transform Infrared (FTIR) Spectroscopy

A typical FTIR spectrum of a secondary urea, such as the one in this compound, would be expected to show distinct peaks corresponding to N-H stretching, C=O (Amide I band), and N-H bending/C-N stretching (Amide II and III bands). The long aliphatic hexane and hexyl chains would contribute strong C-H stretching and bending vibrations.

Predicted FTIR Absorption Bands for N,N''-Hexane-1,6-diylbis(N'-hexylurea)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Urea) | Stretching | 3300-3500 |

| C-H (Alkane) | Stretching | 2850-2960 |

| C=O (Urea) | Amide I band | 1630-1680 |

| N-H Bending / C-N Stretching | Amide II band | 1550-1620 |

| N-H Bending / C-N Stretching | Amide III band | 1250-1350 |

| C-H (Alkane) | Bending | 1375-1470 |

For comparison, the FTIR spectrum of a structurally related compound, N,N'-(hexane-1,6-diyl) bis(4-dodecylbenzene sulfonamide), displays characteristic bands for its alkyl portions, including asymmetric and symmetric C-H stretching around 2928 cm⁻¹ and 2856 cm⁻¹, respectively, and a symmetric C-H bending at 1466 cm⁻¹. researchgate.net While not identical, these values support the expected regions for the alkane vibrations in N,N''-Hexane-1,6-diylbis(N'-hexylurea).

Raman Spectroscopy (If applicable)

As with FTIR, specific experimental Raman spectroscopy data for N,N''-Hexane-1,6-diylbis(N'-hexylurea) is not found in the available public literature. Raman spectroscopy is applicable to this molecule and would provide complementary information to FTIR. Due to the non-polar nature of the long hydrocarbon chains, the C-H stretching and bending modes would be expected to be strong and well-defined in the Raman spectrum. The C=O and C-N bonds of the urea groups would also be Raman active. The symmetric vibrations, in particular, would likely show prominent Raman scattering.

Elemental Analysis for Compositional Verification

Experimental elemental analysis data for N,N''-Hexane-1,6-diylbis(N'-hexylurea) is not published in the sources reviewed. However, the theoretical elemental composition can be calculated from its molecular formula, C₂₀H₄₂N₄O₂. sielc.com The molecular weight of the compound is 370.57 g/mol . sielc.com

Elemental analysis is a crucial technique to verify the empirical formula of a synthesized compound, ensuring its compositional integrity. The theoretical percentages of carbon, hydrogen, nitrogen, and oxygen are presented below. In a typical experimental setting, the found percentages would be compared against these theoretical values to confirm the purity of the compound.

Theoretical Elemental Composition of N,N''-Hexane-1,6-diylbis(N'-hexylurea)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 240.22 | 64.83 |

| Hydrogen | H | 1.008 | 42.336 | 11.42 |

| Nitrogen | N | 14.007 | 56.028 | 15.11 |

| Oxygen | O | 15.999 | 31.998 | 8.64 |

Chromatographic Purity Assessment and Method Development

The purity of N,N''-Hexane-1,6-diylbis(N'-hexylurea) can be effectively assessed using chromatographic techniques, for which specific methods have been developed.

High-Performance Liquid Chromatography (HPLC) Methodologies

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for the analysis of N,N''-Hexane-1,6-diylbis(N'-hexylurea). sielc.com This methodology employs a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for the separation of such compounds. sielc.com The separation is achieved under simple isocratic or gradient conditions.

Ultra-Performance Liquid Chromatography (UPLC) Applications

The established HPLC method is adaptable for ultra-performance liquid chromatography (UPLC) applications. sielc.com By utilizing columns with smaller particle sizes, such as 3 µm, a faster analysis time can be achieved while maintaining or improving resolution, which is a key advantage of UPLC technology. sielc.com

Optimization of Mobile Phases for Analytical and Preparative Separations

The mobile phase for the analysis of N,N''-Hexane-1,6-diylbis(N'-hexylurea) typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier. sielc.com Phosphoric acid is commonly used for standard analyses. For applications that are compatible with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid, such as formic acid. sielc.com

This chromatographic method is also scalable, meaning it can be adapted for preparative separations to isolate impurities or purify larger quantities of the compound. sielc.com

Advanced Structural Analysis and Morphological Characterization

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is a powerful technique to determine the precise arrangement of atoms within a crystalline solid. For molecules like N,N''-Hexane-1,6-diylbis(N'-hexylurea), this method would provide invaluable insights into its three-dimensional structure and the intricate network of intermolecular interactions that govern its self-assembly.

Based on studies of similar bis-urea compounds, it is anticipated that N,N''-Hexane-1,6-diylbis(N'-hexylurea) would crystallize to form highly ordered structures dominated by a network of intermolecular hydrogen bonds. The urea (B33335) groups are capable of forming strong, directional hydrogen bonds, where each urea moiety can act as both a donor and an acceptor. This typically leads to the formation of one-dimensional "tapes" or two-dimensional "sheets" where the molecules are linked in a head-to-tail fashion.

The flexible hexane-1,6-diyl linker and the terminal hexyl chains would likely pack in a way that maximizes van der Waals interactions, leading to a layered structure. The packing of these aliphatic chains can be influenced by their length and conformation. In analogous long-chain n-alkanes, triclinic or monoclinic packing is commonly observed.

Table 1: Representative Crystallographic Data for an Analogous Bis-Urea Compound

| Parameter | Hypothetical Value for a Bis-Urea Analogue |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.2 |

| b (Å) | 8.5 |

| c (Å) | 25.1 |

| α (°) | 92.5 |

| β (°) | 98.3 |

| γ (°) | 105.2 |

| Volume (ų) | 1050 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.15 |

Note: The data in this table is representative of a plausible crystal structure for a bis-urea compound and is intended for illustrative purposes.

Electron Microscopy Techniques for Aggregation and Material Morphology (e.g., SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the micro- and nanoscale morphology of self-assembled materials. For N,N''-Hexane-1,6-diylbis(N'-hexylurea), these techniques would likely reveal the formation of fibrous or ribbon-like structures when the compound is allowed to self-assemble from solution.

The strong, directional hydrogen bonding of the bis-urea groups is known to promote one-dimensional growth, leading to the formation of elongated aggregates. illinois.edu The entanglement of these fibers can result in the formation of a three-dimensional network, which is characteristic of organogels.

TEM would provide higher resolution images of the individual fibers, potentially revealing details about their internal structure, such as the presence of twisted ribbons or bundles of smaller fibrils. In studies of similar bis-urea amphiphiles, cryogenic TEM (Cryo-TEM) has confirmed the formation of twisted ribbons. nih.gov

Table 2: Expected Morphological Features from Electron Microscopy

| Technique | Expected Observations |

| SEM | Interconnected network of fibrous structures; porous morphology. |

| TEM | High-resolution images of individual fibers, revealing widths in the nanometer range and potentially twisted or bundled structures. |

Scattering Techniques for Solution-State Aggregation and Self-Assembly (e.g., SAXS, DLS)

Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) are powerful non-invasive techniques used to study the size, shape, and aggregation behavior of molecules in solution.

SAXS provides information about the nanoscale structure of aggregates. For N,N''-Hexane-1,6-diylbis(N'-hexylurea) in a suitable solvent, SAXS would be expected to reveal the formation of elongated, rod-like or cylindrical micelles. The scattering data can be used to determine the cross-sectional radius of these aggregates and provide insights into their internal packing. The scattering profile for flat, ribbon-like aggregates would be expected to show a slope proportional to the inverse scattering vector squared (q⁻²). nih.gov

DLS measures the hydrodynamic radius of particles in solution by analyzing the fluctuations in scattered light intensity due to Brownian motion. xenocs.com For self-assembling systems like this bis-urea, DLS can be used to monitor the initial stages of aggregation and determine the average size of the aggregates. It is important to note that DLS provides an intensity-weighted average size, which can be sensitive to the presence of even small amounts of larger aggregates.

Table 3: Anticipated Parameters from Scattering Analyses in Solution

| Technique | Parameter | Expected Value/Information |

| SAXS | Aggregate Shape | Elongated, cylindrical or ribbon-like. |

| SAXS | Cross-sectional Radius | Dependent on molecular dimensions, likely in the range of 1-3 nm. |

| DLS | Hydrodynamic Radius (Rh) | Variable, depending on concentration and solvent, indicating the size of self-assembled aggregates. |

| DLS | Polydispersity Index (PDI) | Would indicate the breadth of the size distribution of the aggregates. |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. This provides information about the thermal stability of the material and the temperatures at which it decomposes.

For N,N''-Hexane-1,6-diylbis(N'-hexylurea), the TGA profile is expected to show a single-step or multi-step decomposition process at elevated temperatures. The onset of decomposition would indicate the limit of its thermal stability. The decomposition would involve the breakdown of the urea linkages and the aliphatic chains. The thermal stability of n-alkanes generally increases with chain length, and similar trends might be expected for the alkyl portions of this molecule.

Table 4: Predicted Thermogravimetric Analysis Data

| Parameter | Expected Value Range |

| Onset Decomposition Temperature | 200 - 250 °C |

| Temperature of Maximum Mass Loss | 250 - 350 °C |

| Residual Mass at 600 °C | < 5% |

Note: The data in this table is a prediction based on the general thermal stability of organic molecules with similar functional groups.

Theoretical and Computational Chemistry of N,n Hexane 1,6 Diylbis N Hexylurea

Quantum Chemical Calculations for Electronic Structure and Bonding

No published DFT studies specifically detailing the conformational preferences and energetics of N,N''-Hexane-1,6-diylbis(N'-hexylurea) are currently available. Such a study would be valuable for identifying the lowest energy conformations of the molecule, understanding the rotational barriers of the flexible hexane (B92381) and hexyl chains, and quantifying the energetic contributions of intramolecular hydrogen bonding within the urea (B33335) groups.

There are no specific computational predictions of the NMR chemical shifts or vibrational frequencies for N,N''-Hexane-1,6-diylbis(N'-hexylurea) in the scientific literature. Predictive studies would be instrumental in interpreting experimental spectroscopic data, allowing for a more precise assignment of signals to specific atoms and vibrational modes within the molecule.

Molecular Dynamics Simulations for Conformational Dynamics and Self-Assembly Behavior in Solution

A literature search did not yield any molecular dynamics simulation studies on the conformational dynamics and self-assembly of N,N''-Hexane-1,6-diylbis(N'-hexylurea) in solution. Future MD simulations could provide critical insights into how these molecules behave in different solvents, the initial stages of aggregation, and the dynamic nature of their conformations, which are crucial for understanding the formation of larger supramolecular structures.

Computational Modeling of Hydrogen Bonding Networks and Intermolecular Interactions

There is a lack of computational models specifically describing the hydrogen bonding networks and other intermolecular interactions for N,N''-Hexane-1,6-diylbis(N'-hexylurea). Research in this area would be essential for understanding the primary driving forces behind the self-assembly of this molecule, as the urea groups are expected to form strong, directional hydrogen bonds.

Predictive Simulations for Supramolecular Architecture Formation

No predictive simulations detailing the formation of supramolecular architectures from N,N''-Hexane-1,6-diylbis(N'-hexylurea) have been reported. Such simulations would build upon the findings from DFT and MD studies to model the growth of one-dimensional fibers or other complex assemblies, which are characteristic of many bis-urea compounds.

Supramolecular Chemistry and Self Assembly of N,n Hexane 1,6 Diylbis N Hexylurea

Elucidation of Hydrogen Bonding Motifs and Strength in Urea (B33335) Systems

The foundation of the supramolecular chemistry of N,N''-Hexane-1,6-diylbis(N'-hexylurea) lies in the powerful and highly directional hydrogen bonding capabilities of its two urea moieties. The urea group acts as a robust hydrogen bonding unit, and the cooperation between two such groups within a single molecule creates a powerful motif for self-assembly. rsc.orgrsc.org In these systems, the two N-H protons of one urea group act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This arrangement facilitates the formation of a bifurcated, three-center hydrogen bond, which is a key interaction guiding the assembly process. nih.gov

This strong, cooperative hydrogen bonding leads to the formation of one-dimensional tapes or columns where molecules are linked in a head-to-tail fashion. sc.edu The strength and formation of these hydrogen bonds can be directly observed using spectroscopic techniques, particularly Fourier-transform infrared (FT-IR) spectroscopy. In the FT-IR spectrum, the presence of strong, narrow bands for the N–H stretching and amide I and II vibrations at specific wavenumbers indicates that the urea groups are engaged in strong, ordered hydrogen bonding. rsc.orgrsc.org For instance, the shift of the N-H stretching vibration to lower wavenumbers and the amide I (C=O stretching) band to a lower frequency are characteristic of the formation of intermolecular hydrogen bonds. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm-1) | Significance |

|---|---|---|

| N–H Stretch | ~3338 | Indicates strong hydrogen bonding between N-H groups. rsc.org |

| Amide I (C=O Stretch) | ~1608 | Shift to lower frequency confirms carbonyl participation in H-bonds. rsc.org |

| Amide II | ~1578 | Correlates with an ordered, hydrogen-bonded urea network. rsc.org |

The binding energy of hydrogen bonds is typically in the range of 5 to 30 kJ/mol. nih.gov The presence of multiple, cooperative hydrogen bonds in bis-urea assemblies results in highly stable, non-covalent structures. nih.gov In some systems, these interactions are strong enough to create what are known as "hard blocks" in thermoplastic elastomers. rsc.orgrsc.org

Mechanisms of Self-Assembly in Various Solvents and at Different Concentrations

The self-assembly of N,N''-Hexane-1,6-diylbis(N'-hexylurea) is highly dependent on the surrounding environment, particularly the choice of solvent and the concentration of the solute. The mechanism of aggregation is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

In non-polar organic solvents like toluene (B28343) or n-hexane, the primary driving force for self-assembly is the strong, directional hydrogen bonding between the urea groups. researchgate.netnih.govresearchgate.net In these environments, the urea moieties have a strong tendency to interact with each other rather than the solvent, leading to the formation of fibrous networks that can often entrap solvent molecules to form organogels. researchgate.net The gelation ability is influenced by factors such as the length of the alkyl chains and the concentration. researchgate.net Studies on similar bis-urea compounds have shown that thermoreversible gelation can occur at concentrations often below 10 mg/mL in common organic solvents. researchgate.net

In aqueous or polar environments, the molecule behaves as a bolaamphiphile, with the urea groups and the central hexane (B92381) spacer forming a hydrophobic core and the terminal hexyl chains providing additional hydrophobicity. researchgate.net The self-assembly in water is driven by the hydrophobic effect, which encourages the aggregation of the non-polar parts of the molecules to minimize their contact with water. This process leads to the formation of various micellar structures. researchgate.netrsc.orgrsc.org The critical micelle concentration (CMC) marks the threshold at which these organized structures begin to form. rsc.org

The concentration of the bis-urea compound is a critical parameter that governs the extent and morphology of the resulting supramolecular structures. Below the CMC or critical gelation concentration, the molecules may exist as monomers or small, disordered oligomers. As the concentration increases, well-defined aggregates such as fibers, ribbons, or micelles emerge. nih.gov In some cases, increasing the concentration can lead to transitions between different morphologies, for example, from spherical micelles to cylindrical or worm-like micelles and eventually to more complex networks. nih.gov

| Concentration (mg/mL) | Gelation Time (min) | Gel Melting Temperature (°C) |

|---|---|---|

| 10 | 10 | 65 |

| 15 | 6 | 75 |

| 20 | 4 | 80 |

| 25 | 3 | 85 |

Data derived from studies on analogous bis-urea systems. researchgate.net

Formation of One-Dimensional and Two-Dimensional Ordered Architectures

The interplay of directional hydrogen bonding and other non-covalent forces directs the self-assembly of N,N''-Hexane-1,6-diylbis(N'-hexylurea) into highly ordered architectures with distinct dimensionalities.

One-Dimensional (1D) Structures: The most common motif is the formation of one-dimensional aggregates. Driven by the linear, directional array of hydrogen bonds between urea groups, the molecules stack to form long, fibrillar structures. These can manifest as nanofibers, nanoribbons, or rod-like micelles. researchgate.netnih.govresearchgate.netrsc.org Cryo-transmission electron microscopy (Cryo-TEM) and scanning electron microscopy (SEM) are powerful tools for visualizing these structures. For instance, studies on analogous chiral bis-urea amphiphiles have revealed the formation of twisted and helical nanoribbons with widths of tens of nanometers and lengths of several micrometers. nih.govnih.gov In other systems, rod-like micelles with core diameters around 9 nm and lengths of approximately 100 nm have been observed. rsc.org

Two-Dimensional (2D) Structures: Under specific conditions, the 1D fibers or ribbons can associate laterally to form two-dimensional sheets or lamellar structures. researchgate.netnih.gov This lateral association is typically driven by weaker van der Waals interactions between the aliphatic hexyl and hexane chains. The formation of 2D architectures can sometimes be tuned by factors such as solvent polarity or by mixing different stereoisomers of chiral analogues. nih.govrsc.org For example, the racemic mixture of chiral bis-urea enantiomers has been shown to self-assemble into flat, lamellar sheets, whereas the individual enantiomers form twisted ribbons. nih.gov In some bis-urea macrocyclic systems, the molecules stack into well-defined columnar nanotubes, which represent a highly ordered form of 1D assembly that packs into a 3D crystalline lattice. sc.eduacs.org

| Structure Type | Typical Width/Diameter | Typical Length | Reference |

|---|---|---|---|

| Rod-like Micelles | 7-9 nm | >100 nm | rsc.org |

| Nanoribbons | ~20-100 nm | Several micrometers | nih.gov |

| Nanofibers | ~10-50 nm | Not specified | nih.gov |

| Spherical Micelles | 50-150 nm | N/A | nih.gov |

Hierarchical Self-Assembly and Nanostructure Formation

Hierarchical self-assembly is a process where simple, primary building blocks organize into larger, more complex structures, which in turn assemble into even more intricate superstructures across multiple length scales. nih.govnih.govrsc.org This multi-level organization is a hallmark of biological systems, such as the formation of proteins and cell membranes. nih.govnih.gov

For N,N''-Hexane-1,6-diylbis(N'-hexylurea) and related compounds, the hierarchical assembly process typically begins with the formation of 1D supramolecular polymers (fibers or ribbons) through directional hydrogen bonding, as described previously. This is the first level of organization. nih.gov

The second level of hierarchy involves the interaction and organization of these primary 1D structures. Through entanglement, lateral association via van der Waals forces, or other weak interactions, these individual fibers can form bundles or coalesce into 3D networks. researchgate.netnih.gov It is this interconnected, three-dimensional fibrillar network that is responsible for the macroscopic properties observed in these systems, such as the formation of viscoelastic organogels or hydrogels. nih.gov The morphology of the final nanostructure is the result of a delicate balance between the different non-covalent interactions at play. nih.gov The process can be influenced by kinetic and thermodynamic factors, sometimes leading to complex pathways where metastable structures evolve over time into more stable morphologies. nih.gov

The ability to control this hierarchical process is a key goal in supramolecular materials science, as it allows for the tailoring of material properties by designing the molecular structure of the fundamental building blocks. rsc.orgrsc.org

Polymer and Materials Science Applications of N,n Hexane 1,6 Diylbis N Hexylurea and Its Derivatives Non Medical

Use as Monomers in Polymer Synthesis

The presence of multiple hydrogen-bonding sites in bis-urea compounds allows them to act as monomers in the formation of supramolecular polymers. These polymers are distinct from conventional polymers in that the monomer units are held together by non-covalent bonds, such as hydrogen bonds, rather than covalent bonds. acs.org This reversible nature imparts unique properties to the resulting materials, such as responsiveness to stimuli like temperature and solvent polarity. acs.org

While direct incorporation of N,N''-hexane-1,6-diylbis(N'-hexylurea) into conventional polyurethane or polyanhydride backbones through covalent bonding is not the primary application described in the available literature, its structural motifs are relevant. In polyurethane synthesis, diisocyanates react with diols. mdpi.com A molecule like N,N''-hexane-1,6-diylbis(N'-hexylurea) does not possess the hydroxyl or isocyanate groups necessary for direct participation in this type of polyaddition reaction.

However, the self-assembly of bis-urea monomers through hydrogen bonding can be considered a form of polymerization, leading to what are known as supramolecular polymers. acs.orgnih.gov These systems can exhibit properties reminiscent of traditional polymers, such as high viscosity in solution. acs.org The formation of these supramolecular structures is often a highly cooperative process, meaning that the formation of initial hydrogen bonds between monomers facilitates the subsequent binding of more monomers, leading to the rapid formation of long polymer-like chains. acs.orgnih.gov

The synthesis of polyanhydrides typically involves the polycondensation of dicarboxylic acids. cymitquimica.com Similar to polyurethanes, the structure of N,N''-hexane-1,6-diylbis(N'-hexylurea) does not lend itself to direct incorporation as a comonomer in this specific reaction.

The self-assembly of bis-urea compounds can lead to various supramolecular architectures, including linear, branched, and cross-linked networks.

Linear Polymeric Materials: The primary mode of self-assembly for many bis-urea molecules is the formation of long, linear chains or fibers. acs.org The urea (B33335) groups of one molecule form hydrogen bonds with the urea groups of adjacent molecules, creating a one-dimensional polymer-like structure. The stability of these assemblies is a result of the multiple hydrogen bonds between the urea moieties. acs.org

Branched and Cross-Linked Materials: While linear assemblies are common, the potential for branching and cross-linking exists, particularly under specific conditions or with modifications to the monomer structure. In concentrated solutions or in certain solvents, the linear supramolecular chains can interact and entangle, leading to the formation of a physically cross-linked network, resulting in a gel-like material. tue.nl The transition from a solution of individual monomers to a viscoelastic gel is a hallmark of these systems. tue.nl The structure of the self-assembled filaments can be complex, sometimes involving two or three molecules in the cross-section of the fibrillar structures. acs.org The interaction between these filaments can be considered a form of physical cross-linking.

The table below summarizes the types of polymeric architectures that can be formed from bis-urea monomers through supramolecular polymerization.

| Architecture | Formation Mechanism | Resulting Properties |

| Linear | Step-wise self-assembly of monomers via hydrogen bonding. acs.org | Increased viscosity in solution, formation of fibrillar structures. acs.org |

| Branched | Interactions between linear supramolecular chains. | Enhanced viscoelasticity. |

| Cross-Linked | Entanglement and association of supramolecular polymer chains to form a 3D network. tue.nl | Gel formation, stimuli-responsive behavior. tue.nl |

Application as Polymer Additives and Stabilizers

While direct studies on N,N''-hexane-1,6-diylbis(N'-hexylurea) as a polymer additive are limited, its structural relative, N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide) (commercially known as Antioxidant 1098), is a well-documented and widely used polymer stabilizer. tri-iso.comchemicalbook.comsigmaaldrich.com The following sections discuss the properties and mechanisms of this analogous compound.

N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide) is a sterically hindered phenolic antioxidant. tri-iso.com This class of antioxidants is highly effective in protecting organic materials, particularly polymers, from degradation caused by thermo-oxidative aging. nih.govgoogle.com The antioxidant activity stems from the phenolic hydroxyl group, which can donate a hydrogen atom to terminate the chain reactions initiated by free radicals. google.com

The effectiveness of this type of antioxidant has been demonstrated in various polymer systems. For instance, in polyamide 6 (PA6), the addition of hindered phenolic antioxidants significantly enhances the material's resistance to thermo-oxidative aging. nih.gov The key to their function is the ability to scavenge peroxyl and macromolecular radicals that are formed during the degradation process. nih.gov

The table below shows research findings on the antioxidant performance of N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide) in a polyamide matrix.

| Polymer Matrix | Antioxidant | Loading Level | Aging Conditions | Performance Outcome |

| Polyamide (PA) | N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide) | 0.01 to 5 wt% | Thermal processing and use | Resistance to discoloration and thermal-oxidative degradation. google.com |

| Polyamide 6 (PA6) | Hindered Phenolic Antioxidants (general class) | Not specified | 12 days continuous aging | Enhanced retention of tensile strength compared to unstabilized polymer. nih.gov |

The primary mechanism by which N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide) stabilizes polymers is through the interception of free radicals. The process of thermo-oxidative degradation in polymers is a chain reaction involving initiation, propagation, and termination steps. The hindered phenolic antioxidant intervenes in the propagation step. google.com

The mechanism involves the following key actions:

Hydrogen Donation: The phenolic hydroxyl group donates its hydrogen atom to a reactive free radical (e.g., a peroxy radical, ROO•) in the polymer. This neutralizes the radical and prevents it from attacking the polymer chain. google.com

Formation of a Stable Radical: Upon donating the hydrogen atom, the antioxidant itself becomes a stable phenoxy radical. The steric hindrance provided by the bulky tert-butyl groups on the phenol (B47542) ring prevents this new radical from initiating further degradation reactions. google.com

Radical Combination: This stable phenolic radical can further react with another free radical, effectively terminating two radical species. google.com

This bifunctional mechanism of scavenging free radicals is highly efficient in enhancing the long-term thermal stability of polymers. nih.gov Furthermore, the low volatility and good compatibility of this antioxidant ensure that it remains within the polymer matrix to provide protection during processing and throughout the service life of the material. tri-iso.comnih.gov

N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide) exhibits excellent compatibility with a range of polymer systems, which is crucial for its function as an additive. tri-iso.com It is particularly effective and widely used in polyamides. tri-iso.comgoogle.com Its compatibility is attributed to its molecular structure, which allows it to be finely and homogeneously dispersed within the polymer matrix during melt processing. google.com

Its use is also recommended in other polymers, including:

Polyacetals

Polyesters

Polyurethanes

Adhesives

Elastomers

The good compatibility ensures that the antioxidant does not phase-separate or bloom to the surface of the polymer product, which would reduce its effectiveness and could negatively impact the material's surface properties. tri-iso.com In polyamides, it is considered superior to traditional copper-based stabilizers in terms of maintaining the initial color of the resin and its resistance to being extracted from the polymer. tri-iso.com

The table below lists the polymer systems with which N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide) is compatible.

| Polymer System | Level of Compatibility/Effectiveness | Reference |

| Polyamides (PA) | Particularly effective and excellent compatibility. tri-iso.com | tri-iso.comgoogle.com |

| Polyacetals | Recommended for use. | tri-iso.com |

| Polyesters | Recommended for use. | tri-iso.com |

| Polyurethanes | Recommended for use. | tri-iso.com |

| Adhesives | Recommended for use. | tri-iso.com |

| Elastomers | Recommended for use. | tri-iso.com |

Design and Synthesis of Novel Surfactant Systems

The bis-urea scaffold of N,N''-Hexane-1,6-diylbis(N'-hexylurea) serves as an effective platform for the creation of advanced surfactant systems, particularly Gemini surfactants. These surfactants, which possess two hydrophobic tails and two hydrophilic head groups connected by a spacer, often exhibit superior properties compared to their single-chain counterparts.

The synthesis of Gemini surfactants from a bis-urea scaffold like N,N''-Hexane-1,6-diylbis(N'-hexylurea) involves chemically modifying the terminal urea groups to introduce hydrophilic heads. The presence of urea groups can enhance the aggregation properties of the resulting Gemini surfactants through additional hydrogen bonding interactions. core.ac.uk The synthesis process typically allows for the systematic variation of the hydrophobic tail length and the nature of the hydrophilic head group, enabling the fine-tuning of the surfactant's properties for specific applications.

The general structure of these surfactants consists of two hydrophobic chains and two polar heads linked by a spacer. This configuration leads to enhanced surface activity and a lower critical micelle concentration (CMC) compared to conventional single-chain surfactants. nih.govresearchgate.net The synthesis of various cationic Gemini surfactants has been reported, often involving multi-step reactions to build the desired molecular architecture. nih.govnih.gov

The performance of Gemini surfactants derived from bis-urea scaffolds is evaluated by measuring key surface-active properties, such as the critical micelle concentration (CMC) and surface tension.

Critical Micelle Concentration (CMC): The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to self-assemble into micelles in a solution. Gemini surfactants typically exhibit CMC values that are at least one order of magnitude lower than those of corresponding monomeric surfactants. nih.gov This is attributed to the cooperative interaction of the two hydrophobic tails and head groups. For many bis-ammonium Gemini surfactants, CMC values are in the order of 10⁻⁴ mol/L. nih.gov The CMC can be determined by various methods, including surface tension measurements, conductivity, and fluorescence spectroscopy. nih.govnih.govekb.eg The value of the CMC is influenced by the length of the hydrophobic alkyl chains and the spacer connecting the two surfactant moieties. nih.govemanresearch.org

Surface Tension: The ability of a surfactant to lower the surface tension of a liquid is a measure of its efficiency. Gemini surfactants are highly effective at reducing surface tension. For instance, a Gemini surfactant, GOHAC, exhibited a surface tension of 37.2 mN/m at its CMC of 0.063 mmol/L. mdpi.com The relationship between surfactant concentration and surface tension is typically plotted to determine the CMC, which corresponds to the point where the surface tension plateaus.

| Surfactant Type | CMC (mol/L) | Surface Tension at CMC (mN/m) | Reference |

|---|---|---|---|

| Tridecyl Chain Gemini Surfactant (s=6) | 8.2 x 10-4 | - | nih.gov |

| Tridecyl Chain Gemini Surfactant (s=8) | 6.5 x 10-4 | - | nih.gov |

| Gemini Surfactant GOHAC | 6.3 x 10-5 | 37.2 | mdpi.com |

Potential in Corrosion Inhibition and Protective Coatings

The presence of heteroatoms (nitrogen and oxygen) and the ability to form strong hydrogen bonds make N,N''-Hexane-1,6-diylbis(N'-hexylurea) and its derivatives promising candidates for corrosion inhibitors and as components in protective coatings. nih.govmdpi.com

The efficacy of bis-urea compounds as corrosion inhibitors stems from their ability to adsorb onto metal surfaces, forming a protective barrier that isolates the metal from the corrosive environment. nih.gov The adsorption process is facilitated by the presence of electron-rich heteroatoms in the urea functional groups, which can interact with the vacant d-orbitals of metal atoms. nih.govmdpi.com This interaction leads to the formation of a stable film on the metal surface.

The mode of adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds. mdpi.com Adsorption isotherms, such as the Langmuir isotherm, are often used to describe the equilibrium between the inhibitor in solution and the amount adsorbed on the metal surface. researchgate.net

Electrochemical techniques are widely employed to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are common methods used to assess the inhibitory efficacy of bis-urea compounds in various corrosive media, such as acidic solutions. nih.govresearchgate.net

Studies on urea-derived molecules have shown significant corrosion inhibition for steel in aggressive environments. nih.gov For instance, some urea derivatives have demonstrated inhibition efficiencies exceeding 90%. researchgate.net The presence of these inhibitors in a corrosive solution typically leads to a decrease in the corrosion current density and an increase in the charge transfer resistance, indicating a reduction in the corrosion rate. researchgate.net These compounds can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.net

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 1,3-bis(1-phenylethyl) urea | Carbon Steel | 1.0 M HCl | ~72 | nih.gov |

| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | ~99 | nih.gov |

| Cationic Gemini Surfactants (CGSES) | Mild Steel | - | >94 | researchgate.net |

Role in Advanced Lubricants and Rheological Modifiers

The ability of N,N''-Hexane-1,6-diylbis(N'-hexylurea) and similar bis-urea compounds to form reversible, three-dimensional networks through hydrogen bonding makes them effective rheological modifiers. byk.com This property is particularly valuable in the formulation of advanced lubricants and other fluids requiring precise viscosity control.

When added to apolar solvents, these bis-urea compounds can induce a significant increase in viscosity, transforming a free-flowing liquid into a viscoelastic material. ill.eu This is due to the self-assembly of the molecules into long, fibrillar aggregates. ill.eunih.gov The rheological properties, such as zero-shear viscosity and plateau modulus, exhibit power-law dependencies on the concentration of the bis-urea additive. nih.gov

These organically modified ureas are utilized as thixotropic additives in a wide range of systems, from aqueous to non-polar. byk.combasf.com They create a pronounced structure in the low shear rate range, which breaks down under shear (shear-thinning) and then recovers over time (thixotropy). byk.com This behavior is advantageous for applications such as coatings, where it provides excellent storage stability, anti-settling properties, and improved sag (B610663) resistance, while ensuring good leveling during application. byk.combasf.com

Future Research Directions and Emerging Applications

Rational Design of Functionalized N,N''-Hexane-1,6-diylbis(N'-hexylurea) Derivatives with Tailored Properties

A significant avenue for future research lies in the rational design and synthesis of functionalized derivatives of N,N''-Hexane-1,6-diylbis(N'-hexylurea) to achieve specific, tailored properties. By chemically modifying the core structure, researchers can fine-tune its self-assembly behavior, solubility, and responsiveness to external stimuli.

Key areas of exploration include:

Introduction of Functional Moieties: Incorporating photoresponsive, redox-active, or chiral units onto the hexane (B92381) backbone or the terminal hexyl groups could lead to "smart" materials. For instance, the integration of azobenzene (B91143) units could allow for photoswitchable gelation or viscosity, while ferrocene (B1249389) moieties could impart electrochemical responsiveness.

Varying Alkyl Chain Length: Modifying the length of the alkyl chains (hexyl groups) can systematically alter the solubility and the packing of the molecules in self-assembled structures, thereby influencing the mechanical properties of the resulting materials, such as organogels. researchgate.net

Introducing Recognition Sites: The incorporation of specific binding sites, such as crown ethers or cyclodextrins, could enable the development of chemosensors for detecting specific ions or small molecules. nih.gov The urea-based hydrogen bonding network can act as a scaffold for pre-organizing these recognition motifs. morressier.com

| Derivative Type | Potential Functional Group | Tailored Property | Potential Application |

| Photoresponsive | Azobenzene, Spiropyran | Light-controlled assembly/disassembly | Photo-switchable adhesives, smart coatings |

| Redox-active | Ferrocene, Viologen | Electrochemically controlled properties | Redox-switchable catalysts, electronic materials |

| Chiral | (R)- or (S)-2-aminohexane | Chiral recognition, helical structures | Chiral separation media, asymmetric catalysis |

| Anion-binding | Thiouracil, Squaramide | Selective anion sensing | Environmental monitoring, chemical sensors |

Integration into Multi-Component Systems for Synergistic Effects

The integration of N,N''-Hexane-1,6-diylbis(N'-hexylurea) into multi-component systems is a promising strategy to achieve synergistic effects and create materials with enhanced or entirely new functionalities. Co-assembly with other molecules can lead to complex supramolecular architectures that are not accessible with the individual components alone.

Future research in this area could focus on:

Co-gelation with other Low Molecular Weight Gelators (LMWGs): Blending with other LMWGs, including other bis-urea derivatives or different classes of gelators, can modulate the gel's thermal stability, mechanical strength, and pore structure. nih.gov

Polymer Composites: Incorporating the compound as a structuring agent in polymer matrices can lead to the formation of reinforced materials with improved thermal and mechanical properties. The self-assembled fibrillar network of the bis-urea can act as a reinforcing filler.

Guest Encapsulation: The self-assembled networks of N,N''-Hexane-1,6-diylbis(N'-hexylurea) can serve as hosts for encapsulating and releasing guest molecules, such as dyes, fragrances, or catalysts. This could find applications in controlled release systems and nanoreactors. acs.org

| System Type | Co-component | Synergistic Effect | Potential Application |

| Co-gel | Pyridine-based bis-urea | Enhanced thermal stability and pH-responsiveness | Stimuli-responsive gels for controlled release |

| Polymer Composite | Polyurethane, Polyacrylate | Increased tensile strength and thermal resistance | Healable coatings, high-performance elastomers acs.org |

| Host-Guest System | Fluorescent dye (e.g., Pyrene) | Controlled release and sensing | Chemical sensors, smart packaging |

Exploration of Sustainable Synthesis Pathways and Waste Minimization

Developing green and sustainable methods for the synthesis of N,N''-Hexane-1,6-diylbis(N'-hexylurea) is crucial for its potential large-scale application. Traditional routes for producing urea (B33335) derivatives often involve hazardous reagents like phosgene (B1210022) or isocyanates. researchgate.net

Future research will likely focus on:

Isocyanate-Free Routes: Exploring alternative synthetic pathways that avoid the use of isocyanates is a key goal. This could involve the direct carbonylation of amines with carbon dioxide as a green C1 source. rsc.orgacs.org

Catalytic Processes: The development of efficient and recyclable catalysts for the synthesis can improve reaction yields, reduce energy consumption, and minimize waste generation. rsc.org

| Sustainable Approach | Key Principle | Potential Benefit |

| CO2 as a C1 source | Direct reaction of amines with CO2 | Avoids toxic phosgene and isocyanates, utilizes a greenhouse gas |

| Bio-based feedstocks | Deriving 1,6-hexanediamine (B7767898) and hexylamine (B90201) from biomass | Reduced reliance on fossil fuels, lower carbon footprint |

| Catalytic synthesis | Use of heterogeneous or homogeneous catalysts | Increased efficiency, reduced waste, milder reaction conditions |

Development of In Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic nature of the self-assembly and disassembly of N,N''-Hexane-1,6-diylbis(N'-hexylurea) is fundamental to controlling its properties and designing functional materials. The development and application of advanced in-situ characterization techniques are essential for this purpose.

Future research should employ techniques such as:

Time-Resolved Spectroscopy: Using techniques like time-resolved Fourier-transform infrared (FTIR) and fluorescence spectroscopy to monitor the hydrogen bonding and aggregation kinetics in real-time. nih.gov

In Situ Rheology and Scattering: Combining rheological measurements with small-angle X-ray or neutron scattering (SAXS/SANS) can provide simultaneous information on the macroscopic mechanical properties and the nanoscale structure of the self-assembled networks during their formation or in response to stimuli. acs.orgill.eu

Advanced Microscopy: Utilizing techniques like in-situ atomic force microscopy (AFM) or cryogenic transmission electron microscopy (cryo-TEM) to visualize the evolution of the supramolecular structures in solution or on surfaces.

| Technique | Information Gained | Research Focus |

| Time-Resolved FTIR | Kinetics of hydrogen bond formation/dissociation | Understanding the mechanism of gelation and stimuli-response |

| Rheo-SAXS/SANS | Correlation between structure and mechanical properties | Designing materials with specific viscoelastic properties |

| In Situ AFM | Real-time visualization of fiber growth and alignment | Understanding the fundamentals of self-assembly at interfaces |

Expansion into Niche Non-Medical Industrial and Technological Applications

While bis-urea compounds have been explored for biomedical applications, there is significant potential for N,N''-Hexane-1,6-diylbis(N'-hexylurea) in various non-medical industrial and technological fields. tue.nl Its ability to form robust, thermoreversible networks in organic solvents makes it a candidate for several niche applications.

Promising areas for future exploration include:

Smart Coatings and Adhesives: The thermoreversible nature of the hydrogen-bonded networks could be exploited to create healable coatings and adhesives. google.comakzonobel.cominternetwoodglue.com Upon heating, the network would disassemble, allowing the material to flow and heal scratches or cracks, and upon cooling, the network would reform, restoring the material's integrity. nipponpaint-holdings.com

Viscosity Modifiers and Thickeners: In industries such as cosmetics, lubricants, and paints, it could be used as a rheology modifier to control the viscosity and flow behavior of formulations. researchgate.net

Templating Agents for Porous Materials: The self-assembled fibrillar network can be used as a template to create porous materials. After gel formation, the solvent can be removed to yield a lightweight, porous material (aerogel) that could be used in catalysis, separation, or insulation. dur.ac.uk

Extraction and Separation Technologies: The organogels formed by this compound could be used for the selective extraction of pollutants, such as dyes or oils, from water. reading.ac.uk

| Application Area | Key Property | Example Product/System |

| Coatings and Adhesives | Thermoreversibility, Self-assembly | Self-healing paints, Removable adhesives |

| Rheology Modification | Gelation in organic solvents | Thickeners for cosmetic creams, Viscosity enhancers for lubricants yara.us |

| Porous Materials | Templating of fibrillar networks | Organic aerogels for insulation, Supports for catalysts |

| Environmental Remediation | Selective absorption in organogels | Gels for oil spill cleanup, Extraction of organic pollutants |

Q & A

Q. What are the recommended synthetic routes for N,N''-Hexane-1,6-diylbis(N'-hexylurea), and how do reaction conditions influence yield and purity?

The synthesis of bis-urea derivatives typically involves stepwise alkylation or condensation reactions. For hexane-diyl-linked compounds, cyclodextrin-mediated alkylation in aqueous solutions (as demonstrated for structurally analogous sulfonamides) can enhance regioselectivity and reduce side products . A two-step approach may include:

- Step 1 : Reacting hexane-1,6-diisocyanate with hexylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to form the urea linkages.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires strict control of stoichiometry (1:2 molar ratio of diisocyanate to amine) and inert atmosphere to prevent hydrolysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing N,N''-Hexane-1,6-diylbis(N'-hexylurea)?

- NMR : ¹H/¹³C NMR confirms urea bond formation (δ ~6.5 ppm for NH protons) and hexyl chain integration (δ 0.8–1.5 ppm for alkyl groups) .

- FTIR : Urea carbonyl stretching vibrations appear at ~1640–1680 cm⁻¹ .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

Q. What are the key compatibility considerations when incorporating this compound into polymer matrices or supramolecular systems?

The hexyl chains enhance solubility in nonpolar solvents (e.g., toluene, chloroform), making the compound suitable for blending with polyolefins or polyamides. Compatibility tests should include:

- DSC/TGA : Assess thermal stability (decomposition >250°C) and melting transitions .

- Rheology : Monitor viscosity changes in polymer melts to detect phase separation .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, urea bond geometry) affect the compound’s antioxidant or host-guest interaction properties?

- Antioxidant Activity : Analogous hindered phenol derivatives (e.g., Irganox 1098) show that tert-butyl groups at the 3,5-positions of aromatic rings enhance radical scavenging. Replace the hexyl group with bulkier substituents to study steric effects on antioxidant efficacy .

- Host-Guest Chemistry : Cyclodextrin inclusion complexes (as in ) can be probed via isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NH proton splitting in NMR)?

Contradictions may arise from rotational isomerism or hydrogen bonding. Methodological approaches include:

- Variable-Temperature NMR : Elevating temperature to ~60°C simplifies splitting by accelerating conformational exchange .

- X-ray Crystallography : Resolve absolute configuration and intermolecular H-bonding patterns (e.g., as in ) .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions, and what degradation byproducts form?

- Oxidative Stability : Accelerated aging tests (e.g., 70°C, 75% RH) with HPLC monitoring reveal degradation pathways. Tert-butyl groups in analogous compounds inhibit oxidation .

- Hydrolytic Stability : Exposure to acidic/basic aqueous solutions (pH 2–12) at 40°C for 24 hours, followed by LC-MS, identifies urea bond cleavage products (e.g., hexylamine) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.